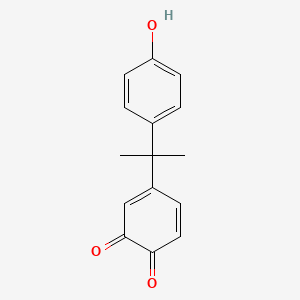
4,5-Bisphenol-o-quinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Bisphenol-o-quinone is an alkylbenzene.
Aplicaciones Científicas De Investigación
Applications in Materials Science
a. Polymer Production
4,5-Bisphenol-o-quinone can be utilized as a precursor in the synthesis of high-performance polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical strength. Research has indicated that polymers containing this compound exhibit improved resistance to heat and chemicals, making them suitable for applications in aerospace and automotive industries.
b. Coatings and Adhesives
The compound is also explored for use in advanced coatings and adhesives. Its ability to form strong covalent bonds allows for the development of durable coatings that can withstand harsh environmental conditions. Studies have demonstrated that coatings formulated with this compound show enhanced adhesion properties compared to traditional epoxy systems.
Biological Applications
a. Antioxidant Properties
Recent studies have highlighted the antioxidant potential of this compound. It has been shown to scavenge free radicals effectively, which could be beneficial in preventing oxidative stress-related diseases. This property positions it as a candidate for therapeutic applications in conditions such as cancer and neurodegenerative diseases.
b. DNA Interaction Studies
As a derivative of BPA, this compound has been investigated for its interaction with DNA. It can form DNA adducts, which may lead to mutagenic effects. Understanding these interactions is critical for assessing the compound's safety profile and potential risks associated with exposure.
Toxicological Insights
a. Metabolic Pathways
The metabolism of BPA into this compound involves several enzymatic pathways that can influence its biological activity and toxicity. Research indicates that this metabolic conversion may enhance the estrogenic activity of BPA metabolites, raising concerns about endocrine disruption.
b. Case Studies on Toxicity
Numerous studies have evaluated the toxicological effects of bisphenols on various biological systems:
These findings underscore the need for ongoing research into the safety and biological implications of this compound.
Propiedades
Número CAS |
163405-36-5 |
|---|---|
Fórmula molecular |
C15H14O3 |
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
4-[2-(4-hydroxyphenyl)propan-2-yl]cyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C15H14O3/c1-15(2,10-3-6-12(16)7-4-10)11-5-8-13(17)14(18)9-11/h3-9,16H,1-2H3 |
Clave InChI |
NZZDOSANPOZUPK-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC(=O)C(=O)C=C2 |
SMILES canónico |
CC(C)(C1=CC=C(C=C1)O)C2=CC(=O)C(=O)C=C2 |
Key on ui other cas no. |
163405-36-5 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















